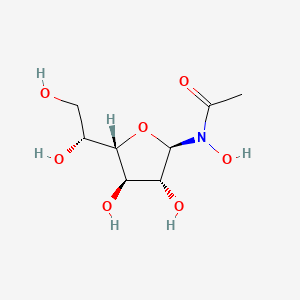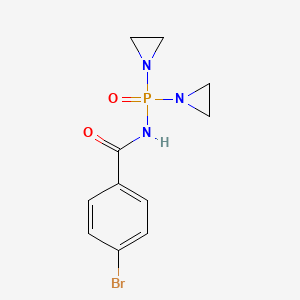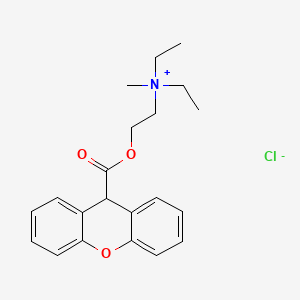
Banthine chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Banthine chloride, also known as propantheline chloride, is an antimuscarinic agent used primarily for its antispasmodic properties. It is commonly employed in the treatment of conditions such as peptic ulcers, hyperhidrosis (excessive sweating), and gastrointestinal spasms. By inhibiting the action of acetylcholine on muscarinic receptors, this compound helps to reduce muscle spasms and secretions in the gastrointestinal tract .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Banthine chloride typically involves the reaction of propantheline bromide with hydrochloric acid. The process can be summarized as follows:
Starting Material: Propantheline bromide.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the complete conversion of propantheline bromide to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Mixing: Propantheline bromide is mixed with hydrochloric acid in a reactor.
Reaction: The mixture is heated to a specific temperature to facilitate the reaction.
Purification: The resulting this compound is purified through crystallization and filtration techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Banthine chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Hydrolysis: Breaking down the compound in the presence of water.
Oxidation and Reduction: Although less common, these reactions can occur under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as sodium hydroxide or potassium hydroxide.
Hydrolysis: Requires the presence of water and an acidic or basic catalyst.
Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can result in the formation of propantheline and hydrochloric acid .
Wissenschaftliche Forschungsanwendungen
Banthine chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving neurotransmitter pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders and hyperhidrosis.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
Banthine chloride exerts its effects through a dual mechanism:
Antimuscarinic Effect: It competitively blocks the action of acetylcholine at muscarinic receptors, reducing muscle spasms and secretions.
Direct Smooth Muscle Relaxation: It has a direct relaxing effect on smooth muscle, further aiding in the reduction of spasms
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propantheline Bromide: Another antimuscarinic agent with similar uses and effects.
Glycopyrronium Bromide: Used for its anticholinergic properties in treating conditions like chronic obstructive pulmonary disease (COPD).
Atropine: A well-known antimuscarinic agent used in various medical applications.
Uniqueness
Banthine chloride is unique in its specific combination of antimuscarinic and direct smooth muscle relaxing effects, making it particularly effective in treating gastrointestinal spasms and hyperhidrosis. Its dual mechanism of action sets it apart from other similar compounds that may only exhibit one of these effects .
Eigenschaften
CAS-Nummer |
63957-56-2 |
|---|---|
Molekularformel |
C21H26ClNO3 |
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C21H26NO3.ClH/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WPWZGEGFOHKFHG-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


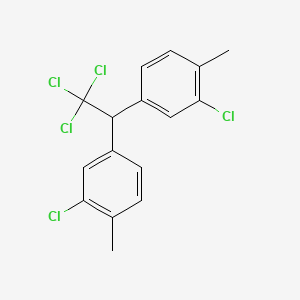

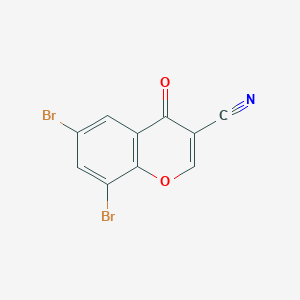
![4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13787510.png)
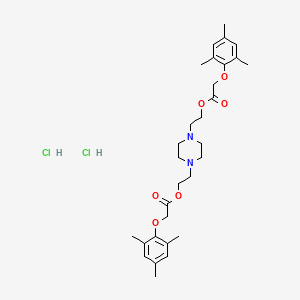
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-methylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13787518.png)
![2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl-](/img/structure/B13787525.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate](/img/structure/B13787529.png)
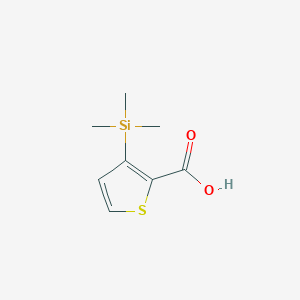
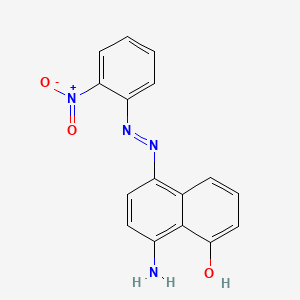

![3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid](/img/structure/B13787559.png)
